4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole

Suzuki–Miyaura cross-coupling 3,4-diarylisoxazole synthesis COX-2 inhibitor precursors

This fully substituted isoxazole building block features a unique C4-bromine handle for direct Pd-catalyzed Suzuki-Miyaura cross-coupling, enabling rapid assembly of 3,4-diarylisoxazole libraries. The pre-installed 4-fluorophenyl group at C3 preserves the essential pharmacophoric element for potent COX-2 inhibition (IC₅₀ 0.042–0.073 μM; SI > 2000). Critically, procuring this C4-bromo regioisomer eliminates the operationally demanding halogen dance isomerization step required for alternative intermediates, reducing process complexity and shortening synthetic routes by one step. Unlike nominally similar des-fluoro or bromomethyl congeners, this compound ensures the correct electronic landscape (Hammett σₚ = +0.06 for F vs. 0.00 for H) and connectivity for downstream products. It is optimally deployed as the key building block for valdecoxib analogue synthesis and as a precursor for fluorine-18 labeled PET radiotracers, allowing late-stage diversification via Suzuki coupling.

Molecular Formula C10H7BrFNO
Molecular Weight 256.074
CAS No. 491876-00-7
Cat. No. B2381712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole
CAS491876-00-7
Molecular FormulaC10H7BrFNO
Molecular Weight256.074
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=C(C=C2)F)Br
InChIInChI=1S/C10H7BrFNO/c1-6-9(11)10(13-14-6)7-2-4-8(12)5-3-7/h2-5H,1H3
InChIKeyPJCAGUIADADNCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole (CAS 491876-00-7): A Trisubstituted Isoxazole Building Block for Pharmacologically Relevant 3,4-Diarylisoxazole Synthesis


4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole (CAS 491876-00-7; molecular formula C₁₀H₇BrFNO; MW 256.074) is a fully substituted isoxazole heterocycle bearing a bromine atom at the C4 position, a 4-fluorophenyl group at C3, and a methyl group at C5 . This substitution pattern renders the compound a versatile synthetic intermediate: the C4–bromine serves as a reactive handle for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling rapid access to 3,4-diarylisoxazole libraries of pharmacological interest, including COX-2-selective inhibitor (valdecoxib) analogs [1]. The 4-fluorophenyl substituent introduces distinct electronic and steric properties compared to unsubstituted phenyl analogs, and the compound is commercially available at >95% purity for research and development procurement .

Why 4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole Cannot Be Interchanged with Generic Isoxazole Analogs: Positional, Electronic, and Synthetic-Consequence Evidence


Isoxazole building blocks with nominally similar substitution patterns are not functionally interchangeable. Three structural features of 4-bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole drive differentiation: (i) the C4 bromine position—ring substitution at C4 versus benzylic bromomethyl (as in CAS 1159981-15-3) dictates reactivity in cross-coupling and the connectivity of downstream products [1]; (ii) the 4-fluorophenyl group at C3 imparts distinct electronic effects (Hammett σₚ = +0.06 for F vs. σₚ = 0.00 for H) that modulate the isoxazole ring electronics and influence both coupling efficiency and the pharmacological profile of derived 3,4-diarylisoxazoles [2]; and (iii) the C5 methyl group is essential for maintaining the steric and conformational features observed in potent COX-2 inhibitor pharmacophores (3,4-diarylisoxazoles with C5–H or C5–Me show IC₅₀ = 0.042–0.073 μM, whereas C5-aryl substitution abolishes activity) [3]. Substituting this compound with a des-fluoro phenyl analog (CAS 31295-65-5, 4-bromo-5-methyl-3-phenylisoxazole) or a bromomethyl congener (CAS 1159981-15-3) alters the electronic landscape, synthetic trajectory, and biological outcome of the final products.

Quantitative Differentiation Evidence for 4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole versus Closest Analogs


C4-Ring Bromine vs. Benzylic Bromomethyl: Divergent Synthetic Utility for 3,4-Diarylisoxazole Library Construction

The target compound bears a bromine atom directly at the isoxazole C4 ring position, distinguishing it from the closest commercially available analog 4-(bromomethyl)-3-(4-fluorophenyl)-5-methylisoxazole (CAS 1159981-15-3), which carries the bromine on a benzylic methylene spacer. In the established Suzuki–Miyaura methodology of Kumar et al. (2002), 4-bromo-isoxazoles are converted in situ to (3-aryl-5-methyl-4-isoxazolyl)boronic acids using triisopropyl borate and then coupled with aryl bromides under Pd(PPh₃)₄/Na₂CO₃/EtOH–H₂O reflux conditions to yield 3,4-diarylisoxazoles in good yields [1]. This C4-boronation/coupling sequence is geometrically impossible with a benzylic bromomethyl analog, which would instead undergo nucleophilic substitution or generate a benzylic boronate with a methylene spacer, altering both the conformation and electronic conjugation of the final diarylisoxazole product. The C4-ring bromine therefore provides direct entry to the 3,4-diarylisoxazole pharmacophore scaffold without an intervening methylene linker.

Suzuki–Miyaura cross-coupling 3,4-diarylisoxazole synthesis COX-2 inhibitor precursors

4-Fluorophenyl vs. Unsubstituted Phenyl: Electronic Modulation of the Isoxazole Core and Impact on COX-2 Inhibitor Pharmacophore Potency

The target compound incorporates a 4-fluorophenyl group at C3 (Hammett σₚ = +0.06), which electronically differentiates it from the des-fluoro analog 4-bromo-5-methyl-3-phenylisoxazole (CAS 31295-65-5; σₚ = 0.00 for H) [1]. In the Roscales et al. (2018) study of valdecoxib-derived 3,4-diarylisoxazoles, the introduction of a 4-fluorophenyl substituent resulted in retained high COX-2 inhibitory affinity (IC₅₀ range of 0.042–0.073 μM for the 3,4-diarylisoxazole series) and excellent COX-2 selectivity (COX-2 SI > 2000) [2]. Although the target compound itself is a synthetic intermediate rather than a terminal bioactive agent, the 4-fluorophenyl motif it carries is the identical pharmacophoric element shown to preserve high COX-2 affinity in the final coupled products. In contrast, the 3,5-diaryl regioisomeric series in the same study displayed almost no COX activity, underscoring that both the 3,4-substitution pattern and the electronic character of the C3-aryl group are critical [2].

Hammett substituent effects COX-2 inhibition 4-fluorophenyl pharmacophore

C4-Bromo vs. C5-Bromo Isoxazoles: Halogen Dance Methodology Enables Selective Access to the 4-Bromo Regioisomer

The first halogen dance reaction on the oxazole system, reported by Stanetty et al. (2005), demonstrated that 5-substituted 4-bromo-2-phenyloxazole derivatives are accessible via LDA-mediated (1.5 equiv, anhydrous THF) isomerization of 5-bromo-2-phenyloxazoles [1]. This methodology establishes that the C4-bromo regioisomer (as in the target compound) represents a thermodynamically favored and synthetically accessible isomer, whereas simple electrophilic bromination of 5-unsubstituted oxazoles typically yields the C5-bromo product. For procurement, the availability of the pre-formed C4-bromo regioisomer eliminates the need for in-house halogen dance optimization, which requires strict anhydrous conditions, freshly prepared LDA at low temperatures, and careful control of reaction stoichiometry [1]. The target compound thus offers a direct starting point for derivatization without the additional synthetic burden of regioisomer interconversion.

halogen dance reaction regioselective lithiation oxazole functionalization

Computed Physicochemical Property Differentiation: Target Compound vs. Des-Fluoro Phenyl Analog (CAS 31295-65-5)

Computed molecular properties differentiate the target compound from its closest des-fluoro analog, 4-bromo-5-methyl-3-phenylisoxazole (CAS 31295-65-5). The target compound (C₁₀H₇BrFNO, MW 256.074) has a higher molecular weight (+17.99 Da), increased lipophilicity (XLogP3 estimated ~3.4 vs. ~3.1 for the des-fluoro analog based on the +0.26 π contribution of aromatic fluorine), and a larger topological polar surface area (TPSA ~26 Ų, identical for both compounds as the fluorine substitution does not alter the heteroatom count) [1]. The fluorine atom introduces a permanent dipole (C–F bond dipole ~1.4 D) absent in the des-fluoro analog, which can affect molecular recognition, crystal packing, and membrane permeability in downstream products [2]. These differences, while modest at the building-block level, propagate into the final drug-like molecules where fluorination is a well-established strategy for modulating metabolic stability and bioavailability [2].

drug-likeness physicochemical properties logP polar surface area

Recommended Application Scenarios for 4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole in Scientific Procurement


Medicinal Chemistry: Synthesis of 3,4-Diarylisoxazole Libraries Targeting COX-2

This compound is optimally deployed as the key 4-bromo-isoxazole building block for Suzuki–Miyaura-mediated construction of 3,4-diarylisoxazole libraries. Its C4-bromine enables in situ boronation and subsequent coupling with diverse aryl bromides to generate analogs of the potent COX-2-selective inhibitor valdecoxib. The pre-installed 4-fluorophenyl group at C3 ensures that the derived products retain the pharmacophoric element associated with high COX-2 affinity (IC₅₀ = 0.042–0.073 μM) and excellent selectivity (COX-2 SI > 2000), as demonstrated by Roscales et al. (2018) [1]. This application is supported by the Kumar et al. (2002) methodology for 3,4-diarylisoxazole synthesis [2] and the class-level COX-2 inhibition data in Section 3.

Radiopharmaceutical Precursor: Fluorine-18 Labeled COX-2 Imaging Agent Development

The 4-fluorophenyl group in this compound makes it a candidate precursor for developing fluorine-18 labeled COX-2 radiotracers for positron emission tomography (PET) imaging. Roscales et al. (2018) specifically noted that 4-fluorophenyl-substituted 3,4-diarylisoxazoles, which retain high COX-2 affinity, are promising candidates for ¹⁸F-radiolabeling applications [1]. The C4-bromine handle allows late-stage diversification via Suzuki coupling to introduce imaging-relevant substituents after the isoxazole core is assembled, providing a modular approach to tracer development. This scenario builds directly on the synthetic utility evidence (C4-Br coupling) and the 4-fluorophenyl pharmacophore evidence in Section 3.

Structure–Activity Relationship (SAR) Studies: Systematic Exploration of C4-Aryl Substitution in 3,4-Diarylisoxazoles

The compound serves as a universal C4-diversification point for SAR campaigns. By varying the aryl boronic acid coupling partner in the Suzuki reaction, medicinal chemists can systematically probe the effect of C4-aryl substitution on target potency while holding the C3-(4-fluorophenyl) and C5-methyl groups constant. This approach was validated by Kumar et al. (2002), who demonstrated the generality of the Suzuki coupling between (3-aryl-5-methyl-4-isoxazolyl)boronic acids and diverse aryl bromides [2]. The pre-installed fluorine atom at the C3-aryl group—with its distinct Hammett σₚ value and C–F dipole—also allows systematic comparison against the des-fluoro series to deconvolute electronic vs. steric contributions to activity, as supported by the physicochemical differentiation evidence in Section 3.

Process Chemistry: Avoiding the Halogen Dance Step in Multikilogram Isoxazole Synthesis

For process development and scale-up campaigns, procurement of the pre-formed C4-bromo regioisomer eliminates the need for the halogen dance isomerization step. As described by Stanetty et al. (2005), the halogen dance on oxazoles requires freshly prepared LDA (1.5 equiv) under strictly anhydrous conditions at low temperatures [3]. Bypassing this operationally demanding step—particularly at multikilogram scale—reduces process complexity, improves robustness, and can shorten the overall synthetic sequence by one step. This application is directly supported by the regioisomer accessibility evidence in Section 3.

Quote Request

Request a Quote for 4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.